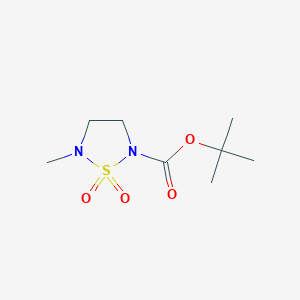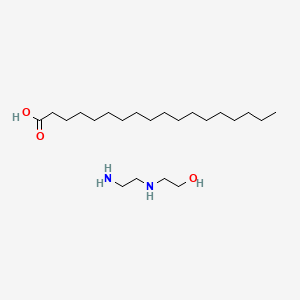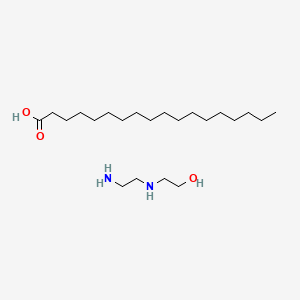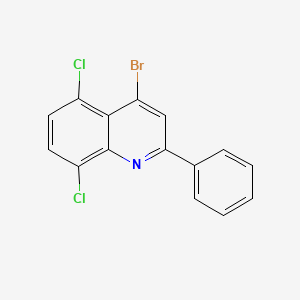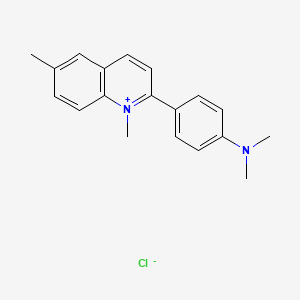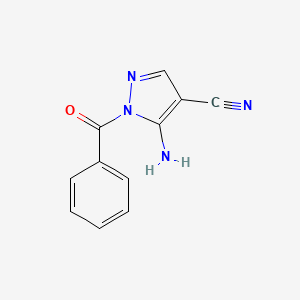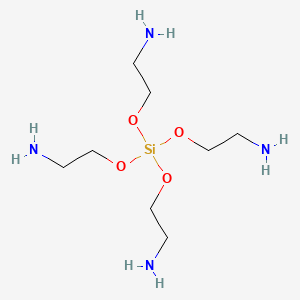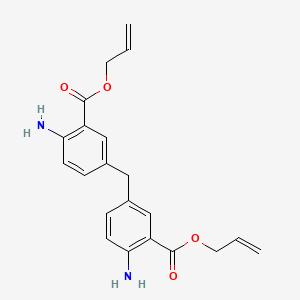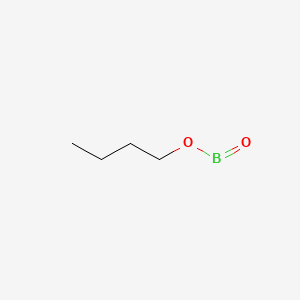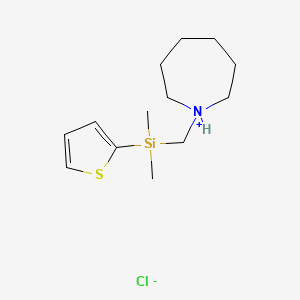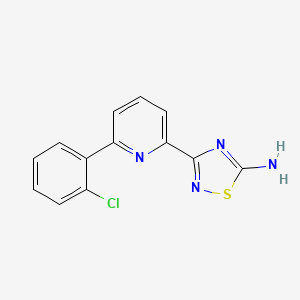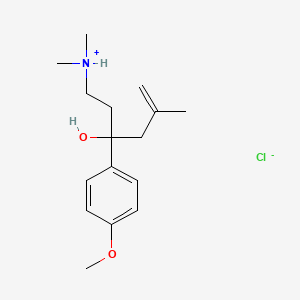
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a dimethylaminoethyl group, a methoxy group, and a methylallyl group, all combined with a hydrochloride salt. This combination of functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the alkylation of benzyl alcohol with an appropriate alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the methylallyl group can be added through an allylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Simpler alcohols, amines.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the methylallyl group can participate in various biochemical reactions. The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: A simpler compound with similar properties but lacking the additional functional groups.
Ephedrine: Contains a similar dimethylaminoethyl group but differs in its overall structure and pharmacological effects.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry, leading to distinct biological activities.
Uniqueness
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is unique due to its combination of functional groups, which impart a range of chemical and biological properties. This makes it a versatile compound with applications across multiple fields, from organic synthesis to medicinal chemistry.
Eigenschaften
CAS-Nummer |
2238-81-5 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
[3-hydroxy-3-(4-methoxyphenyl)-5-methylhex-5-enyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)12-16(18,10-11-17(3)4)14-6-8-15(19-5)9-7-14;/h6-9,18H,1,10-12H2,2-5H3;1H |
InChI-Schlüssel |
GBEMSMUVOHWPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(CC[NH+](C)C)(C1=CC=C(C=C1)OC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


